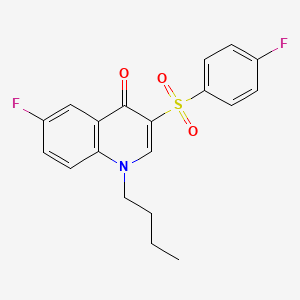
1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one” is a chemical compound with the CAS Number: 899214-26-7 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C19H17F2NO3S and it has a molecular weight of 377.4050 .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Applications
Antimycobacterial Activities : New fluoroquinolones, similar in structure to the queried compound, have been synthesized and demonstrated significant activity against Mycobacterium tuberculosis, including fluoroquinolone-resistant strains. These compounds, with aromatic or heteroaromatic moieties, showed promising results in vitro and in infected murine macrophages, highlighting their potential as antimycobacterial agents (Guerrini et al., 2013).
Synthesis and Evaluation for Antitrypanosomal Activity : The synthesis of thiosemicarbazide derivatives of a similar quinolone compound has been described, focusing on their antitrypanosomal potential and toxicity. This highlights the exploration of such compounds in the treatment of Trypanosoma infections (Pyrih et al., 2018).
Cancer Research
Antitumor Agents Development : Fluorine-substituted quinolin-4-one derivatives have been explored for their potent antitumor activities. Some analogs exhibited significant inhibitory activity against various tumor cell lines, suggesting their potential as cancer drug candidates (Chou et al., 2010).
Hepatocellular Carcinoma Growth Inhibition : N′‐Alkylaminosulfonyl analogues of fluorinated benzylideneindolinones have been studied for their potent growth inhibitory effects on hepatocellular carcinoma cells. These compounds, with modified physicochemical profiles, demonstrated promising results in tumor load reduction in animal models (Chen et al., 2015).
Imaging and Diagnostic Applications
- Imaging of Sigma2 Receptor Status in Tumors : Fluorine-18 labeled benzamide analogues have been synthesized and evaluated for their potential in PET imaging of the sigma2 receptor status in solid tumors. These compounds showed high tumor uptake and could be significant in cancer diagnosis (Tu et al., 2007).
Photodegradation and Chemical Stability Studies
- Photodegradation in Aqueous Solutions : The photochemistry of ciprofloxacin, structurally similar to the queried compound, in aqueous solutions has been studied. This includes understanding the degradation process and identification of photoproducts, relevant for the stability and efficacy of pharmaceuticals (Mella et al., 2001).
Propiedades
IUPAC Name |
1-butyl-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3S/c1-2-3-10-22-12-18(19(23)16-11-14(21)6-9-17(16)22)26(24,25)15-7-4-13(20)5-8-15/h4-9,11-12H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRPWKPWGLFZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-cyclopropyl-2,9-bis(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2461823.png)
![N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2461824.png)
![4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide](/img/structure/B2461826.png)

![2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2461828.png)
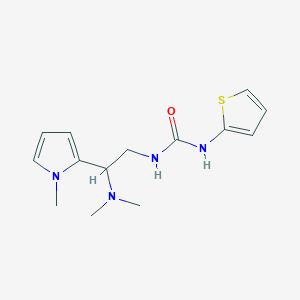
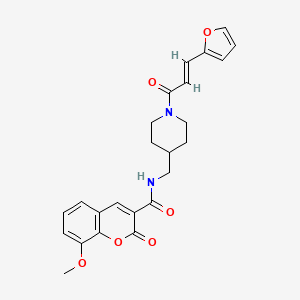
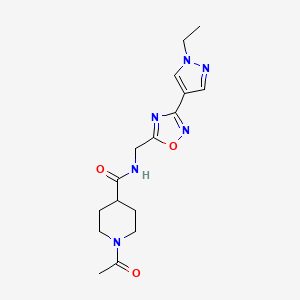
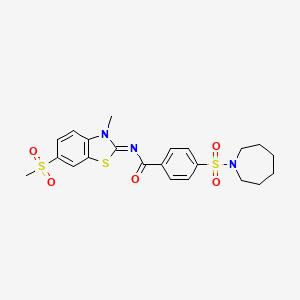

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2461839.png)
![2-((isopropylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B2461840.png)
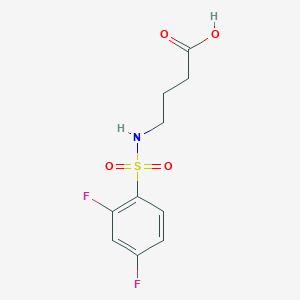
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide](/img/structure/B2461845.png)